8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
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Overview
Description
8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 3rd position on the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 8-methoxyquinoline, the compound can be synthesized through a series of reactions involving reduction, alkylation, and carboxylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, selective bromination, and efficient purification processes to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, alcohols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, leading to different chemical properties and applications.
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with diverse biological activities.
8-Methoxyquinoline: An oxidized form with distinct reactivity and uses.
Uniqueness
8-Methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer specific chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-4,8,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
OUXJNEDFSALDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC(C2)C(=O)O |
Origin of Product |
United States |
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